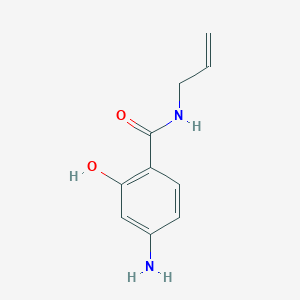

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide” is a chemical compound with the CAS Number: 647017-64-9 . It has a molecular weight of 192.22 . This compound is often used in laboratory settings .

Synthesis Analysis

The synthesis of similar benzamide derivatives has been reported in the literature . The structure of the compounds was confirmed using 1H NMR, 13C NMR, and HRMS spectral techniques .

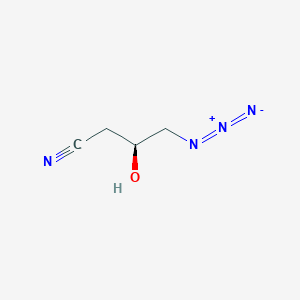

Molecular Structure Analysis

The molecular structure of “4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide” can be represented by the InChI code: 1S/C10H12N2O2/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13/h2-4,6,13H,1,5,11H2,(H,12,14) .

Physical And Chemical Properties Analysis

“4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide” is a powder with a melting point of 133-135°C .

Applications De Recherche Scientifique

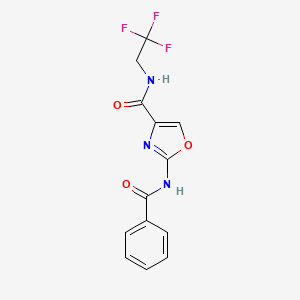

Chemoselective N-benzoylation of Aminophenols

The chemoselective N-benzoylation of aminophenols, including compounds similar to "4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide," using benzoylisothiocyanates demonstrates a method for synthesizing N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest due to their potential applications in medicinal chemistry and drug development. The process involves a two-step reaction mechanism, starting with the formation of thiourea, followed by elimination of thiocyanic acid, showcasing an innovative approach to synthesizing compounds with biological relevance (Singh, Lakhan, & Singh, 2017).

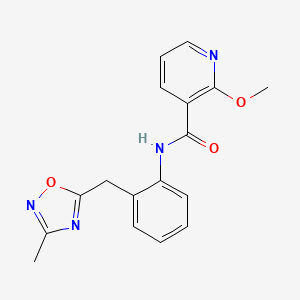

Synthesis of Hydroxy-N-(pyridin-yl)benzamide Derivatives

Research on synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine underlines the adaptability of similar chemical frameworks in creating compounds with potential therapeutic applications. The reaction's efficiency under mild conditions highlights the practicality of synthesizing benzamide derivatives with specific functional groups, which could be useful in drug design and discovery (Dian, 2010).

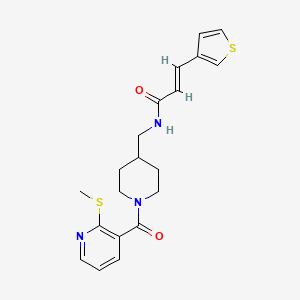

Antioxidant Activity of Amino-substituted Benzamides

The electrochemical study of amino-substituted benzamides demonstrates their potential as powerful antioxidants. By investigating their electrochemical oxidation mechanisms, researchers provide insight into how these compounds can scavenge free radicals, suggesting applications in developing antioxidant therapies. This research emphasizes the importance of understanding the electrochemical behavior of such compounds for their potential use in mitigating oxidative stress-related diseases (Jovanović et al., 2020).

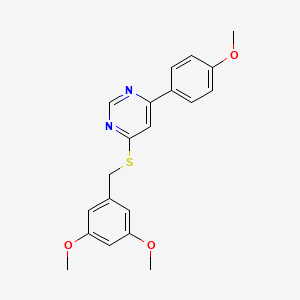

Antifungal Activity of Substituted Benzamides

The synthesis of new benzamide derivatives with potential antifungal properties showcases the utility of chemical modifications in enhancing biological activity. By exploring different substituents on the benzamide scaffold, researchers can identify compounds with significant antifungal efficacy, pointing to applications in agriculture and medicine to combat fungal infections (Narayana et al., 2004).

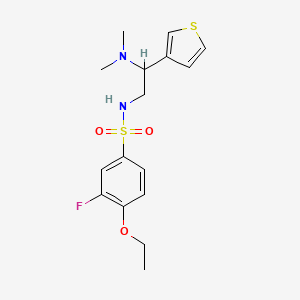

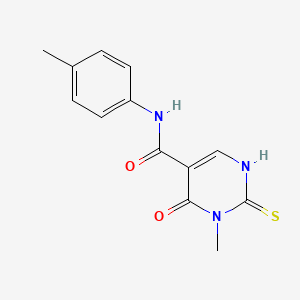

Histone Deacetylase Inhibitory Activity

The discovery of benzamide derivatives as inhibitors of histone deacetylase (HDAC) represents an important step forward in the development of novel anticancer therapeutics. These compounds, which exhibit structure-activity relationships distinct from known inhibitors, demonstrate significant potential in inhibiting HDAC, a key target in cancer therapy. The findings suggest that modifications to the benzanilide moiety, particularly the addition of amino or hydroxy groups, are crucial for enhancing inhibitory activity, highlighting the importance of structural considerations in drug development (Suzuki et al., 1999).

Safety and Hazards

Orientations Futures

The future directions for “4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide” could involve further exploration of its potential biological activities. For instance, similar benzamide derivatives have been evaluated for their anti-tubercular activity , suggesting potential applications in the development of new therapeutic agents.

Propriétés

IUPAC Name |

4-amino-2-hydroxy-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13/h2-4,6,13H,1,5,11H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIGMQNJZZEBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=C(C=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647017-64-9 |

Source

|

| Record name | 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2678262.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B2678265.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2678272.png)